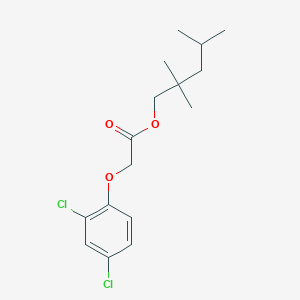
2,2,4-Trimethylpentyl (2,4-dichlorophenoxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,4-Trimethylpentyl (2,4-dichlorophenoxy)acetate is a synthetic organic compound belonging to the family of phenoxy herbicides. It is primarily used as a broad-spectrum herbicide to control broad-leaved weeds in various agricultural and non-agricultural settings . This compound is known for its selective, systemic action, making it effective in targeting unwanted vegetation without harming desired crops.
Méthodes De Préparation
The synthesis of 2,2,4-Trimethylpentyl (2,4-dichlorophenoxy)acetate typically involves the esterification of 2,4-dichlorophenoxyacetic acid with 2,2,4-trimethylpentanol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is then neutralized, and the product is purified through distillation .
Industrial production methods often involve similar steps but on a larger scale. The process includes mixing 2,4-dichlorophenoxyacetic acid with 2,2,4-trimethylpentanol in the presence of a catalyst, followed by reflux and dehydration. The reaction is typically carried out for several hours, and the product is obtained through distillation and purification .
Analyse Des Réactions Chimiques
2,2,4-Trimethylpentyl (2,4-dichlorophenoxy)acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and a base, the ester bond can be hydrolyzed to yield 2,4-dichlorophenoxyacetic acid and 2,2,4-trimethylpentanol.
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of quinones and other oxidized products.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and nucleophiles like amines for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
2,2,4-Trimethylpentyl (2,4-dichlorophenoxy)acetate has several scientific research applications:
Agriculture: It is widely used as a herbicide to control broad-leaved weeds in crops such as wheat, corn, and rice.
Environmental Science: The compound is studied for its environmental impact, including its persistence in soil and water and its effects on non-target organisms.
Mécanisme D'action
The herbicidal action of 2,2,4-Trimethylpentyl (2,4-dichlorophenoxy)acetate is primarily due to its ability to mimic the natural plant hormone auxin. When absorbed by plants, it disrupts normal cell growth and division, leading to uncontrolled growth and eventually plant death. The compound increases the biosynthesis and production of ethylene, causing damage to the vascular tissue and leading to the plant’s demise .
Comparaison Avec Des Composés Similaires
2,2,4-Trimethylpentyl (2,4-dichlorophenoxy)acetate is similar to other phenoxy herbicides, such as:
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar mode of action but different ester forms.
MCPA (2-methyl-4-chlorophenoxyacetic acid): Another phenoxy herbicide with similar applications but different chemical structure and properties.
Dicamba (3,6-dichloro-2-methoxybenzoic acid): A benzoic acid derivative with similar herbicidal properties but different chemical structure.
The uniqueness of this compound lies in its specific ester form, which provides distinct physical and chemical properties, such as volatility and solubility, making it suitable for particular applications .
Propriétés
Numéro CAS |
57535-27-0 |
|---|---|
Formule moléculaire |
C16H22Cl2O3 |
Poids moléculaire |
333.2 g/mol |
Nom IUPAC |
2,2,4-trimethylpentyl 2-(2,4-dichlorophenoxy)acetate |
InChI |
InChI=1S/C16H22Cl2O3/c1-11(2)8-16(3,4)10-21-15(19)9-20-14-6-5-12(17)7-13(14)18/h5-7,11H,8-10H2,1-4H3 |
Clé InChI |
ZMKNBOQOQZVLHH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(C)(C)COC(=O)COC1=C(C=C(C=C1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


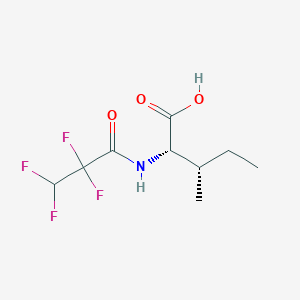
![1-(Hexyloxy)-4-{(Z)-[4-(2-methylbutyl)phenyl]-NNO-azoxy}benzene](/img/structure/B14612103.png)
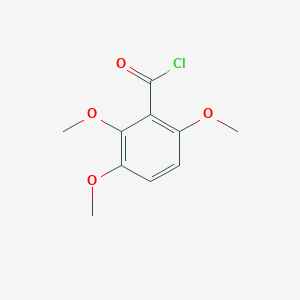
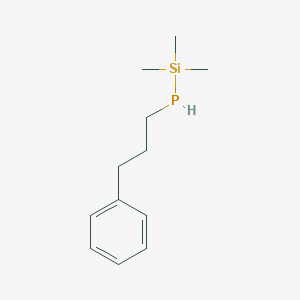
![N,N-Dimethyl-4-[(trifluoromethanesulfonyl)amino]benzene-1-sulfonamide](/img/structure/B14612123.png)
![N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-isoleucyl-L-leucine](/img/structure/B14612125.png)
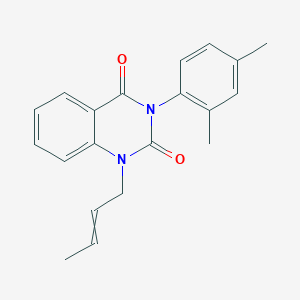
![2-({[3-(Trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole](/img/structure/B14612131.png)
![Pyrimidine, 2-[4-(decyloxy)phenyl]-5-heptyl-](/img/structure/B14612137.png)

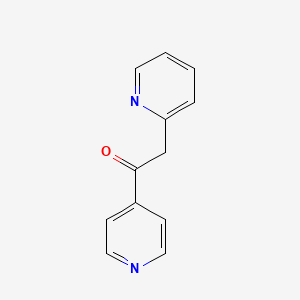

![2-[(Dimethylcarbamoyl)oxy]ethyl 2-methylprop-2-enoate](/img/structure/B14612167.png)

